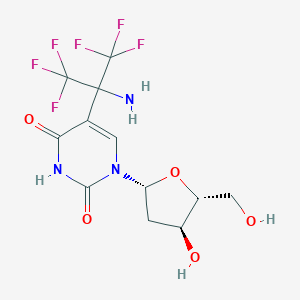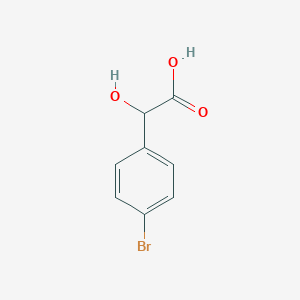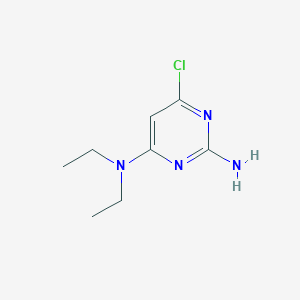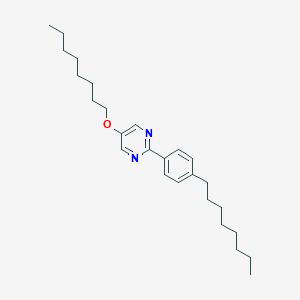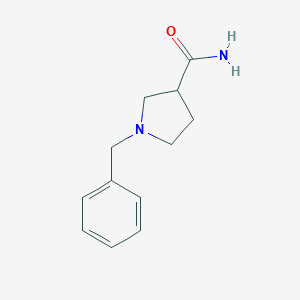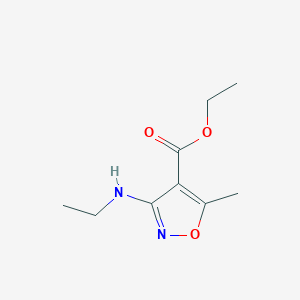
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as etomidate, which is a general anesthetic drug that is used to induce anesthesia in patients undergoing surgery. However,
Mécanisme D'action
The mechanism of action of ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate involves its binding to the GABA-A receptor at a site that is distinct from the GABA binding site. This binding results in an increase in the affinity of the receptor for GABA, which leads to an enhancement of the inhibitory effect of GABA on the neuron.
Biochemical and Physiological Effects:
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate has been shown to have a variety of biochemical and physiological effects. These include the enhancement of GABAergic neurotransmission, the induction of anesthesia, and the modulation of the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate in lab experiments is its high potency and specificity for the GABA-A receptor. This allows for precise modulation of GABAergic neurotransmission, which is important for studying the function of this system in the brain. However, one of the limitations of using this compound is its short half-life, which requires frequent administration to maintain its effects.
Orientations Futures
There are several future directions for the research on ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate. One area of interest is the development of more potent and selective compounds that can modulate GABAergic neurotransmission with greater precision. Another area of interest is the investigation of the role of GABAergic neurotransmission in various neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Finally, the development of novel anesthetics based on the structure of ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is another area of potential research.
Conclusion:
In conclusion, ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is a valuable tool for studying the function of GABA-A receptors in the brain. Its unique properties and mechanism of action have made it a popular compound in scientific research. Further research in this area has the potential to lead to the development of new treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is synthesized through a multi-step process starting from the reaction of acetaldehyde and nitromethane. The resulting nitroalkene is then reduced to the corresponding amine, which is then reacted with ethyl chloroformate to form the desired product.
Applications De Recherche Scientifique
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate has been extensively used in scientific research as a tool to study the function of GABA-A receptors in the brain. This compound acts as a positive allosteric modulator of GABA-A receptors, which results in an increase in the opening of the chloride ion channels. This, in turn, leads to hyperpolarization of the neuron and a decrease in neuronal excitability.
Propriétés
Numéro CAS |
116545-16-5 |
|---|---|
Nom du produit |
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate |
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
ethyl 3-(ethylamino)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-10-8-7(6(3)14-11-8)9(12)13-5-2/h4-5H2,1-3H3,(H,10,11) |
Clé InChI |
VZKNHZUCFRFRGU-UHFFFAOYSA-N |
SMILES |
CCNC1=NOC(=C1C(=O)OCC)C |
SMILES canonique |
CCNC1=NOC(=C1C(=O)OCC)C |
Synonymes |
4-Isoxazolecarboxylicacid,3-(ethylamino)-5-methyl-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







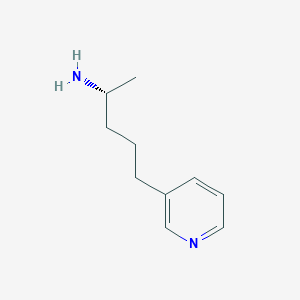
![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)

